N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide
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Description
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C26H21FN6O3S2 and its molecular weight is 548.61. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with structures incorporating elements such as fluorobenzamides and thiazole derivatives have shown promising antimicrobial activity. For instance, the synthesis of 5-arylidene derivatives bearing a fluorine atom at the 4th position of the benzoyl group has led to compounds with enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest that modifications to the benzoyl group, particularly through the introduction of fluorine, can significantly influence antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Anticancer Properties
Further studies on thiazolidinone derivatives, which share structural similarities with the compound , have identified significant anticancer activity. The synthesis and screening of novel 4-thiazolidinones with benzothiazole moiety have led to compounds that show activity against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This highlights the potential of such compounds in the development of new anticancer therapies (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Materials Science Applications
In materials science, benzothiazole derivatives have been studied for their corrosion inhibition properties, indicating their potential utility in protecting metals against corrosion. The introduction of benzothiazole groups into molecules has been shown to enhance their ability to inhibit steel corrosion in acidic environments, suggesting applications for these compounds in industrial settings (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN6O3S2/c1-36-20-12-6-5-11-19(20)33-22(14-28-24(35)16-8-2-3-9-17(16)27)31-32-26(33)37-15-23(34)30-25-29-18-10-4-7-13-21(18)38-25/h2-13H,14-15H2,1H3,(H,28,35)(H,29,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTZPGWXQVQYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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